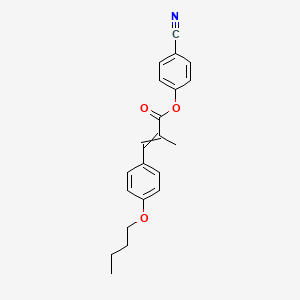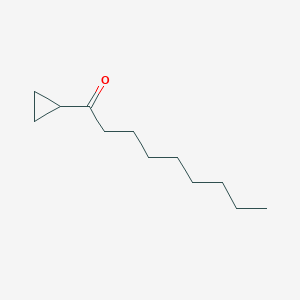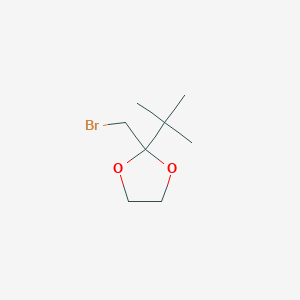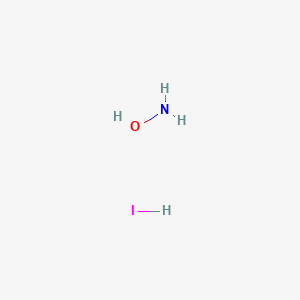
1,3-Dioxepane, 2-(2-furanyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dioxepane, 2-(2-furanyl)- is an organic compound that belongs to the class of heterocyclic compounds It features a seven-membered ring containing two oxygen atoms and a furan ring attached to the second carbon of the dioxepane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Dioxepane, 2-(2-furanyl)- can be synthesized through a radical ring-opening polymerization process. This involves the copolymerization of 2-methylene-1,3-dioxepane with other monomers such as N,N-dimethylacrylamide . The reaction typically requires the presence of radical initiators and can be conducted under mild conditions.
Industrial Production Methods
Industrial production of 1,3-Dioxepane, 2-(2-furanyl)- may involve the use of advanced polymerization techniques such as RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization. This method allows for the controlled synthesis of polymers with specific molecular weights and compositions .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dioxepane, 2-(2-furanyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide (NaOCH3) or ammonia (NH3).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4
Reduction: LiAlH4, NaBH4
Substitution: NaOCH3, NH3
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
1,3-Dioxepane, 2-(2-furanyl)- has several scientific research applications:
Polymer Chemistry: It is used in the synthesis of biodegradable polymers for drug delivery systems.
Biomedical Applications: The compound is explored for its potential in creating pH-sensitive polymeric prodrugs for targeted drug delivery.
Material Science: It is used in the preparation of degradable polymeric nanomaterials with various morphologies.
Mecanismo De Acción
The mechanism of action of 1,3-Dioxepane, 2-(2-furanyl)- involves its ability to undergo ring-opening polymerization, which allows it to form polymers with specific properties. The molecular targets and pathways involved in its action include the formation of ester linkages in the polymer backbone, which contribute to the biodegradability and functionality of the resulting materials .
Comparación Con Compuestos Similares
Similar Compounds
- 1,2-Dioxepane
- 1,4-Dioxepane
- 1,3-Dioxolane
Comparison
1,3-Dioxepane, 2-(2-furanyl)- is unique due to the presence of the furan ring, which imparts distinct chemical and physical properties. Compared to its isomers, 1,3-dioxepane is more stable and less prone to hydrolysis . The furan ring also enhances its potential for use in advanced polymeric materials and drug delivery systems .
Propiedades
Número CAS |
58997-03-8 |
|---|---|
Fórmula molecular |
C9H12O3 |
Peso molecular |
168.19 g/mol |
Nombre IUPAC |
2-(furan-2-yl)-1,3-dioxepane |
InChI |
InChI=1S/C9H12O3/c1-2-6-12-9(11-5-1)8-4-3-7-10-8/h3-4,7,9H,1-2,5-6H2 |
Clave InChI |
UBJGGGFAOWYKDO-UHFFFAOYSA-N |
SMILES canónico |
C1CCOC(OC1)C2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[Ethoxy(dimethoxy)silyl]propan-1-amine](/img/structure/B14609808.png)


![Titanium(3+) tris[(trimethylsilyl)methanide]](/img/structure/B14609825.png)








